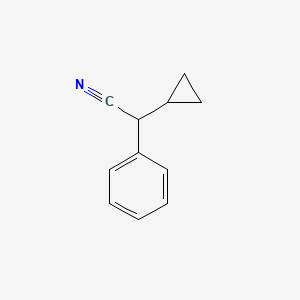

2-Cyclopropyl-2-phenylacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPUOGZKFWRGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61066-89-5 | |

| Record name | 2-cyclopropyl-2-phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopropyl 2 Phenylacetonitrile and Its Derivatives

Direct Cyclopropanation Approaches

Direct cyclopropanation involves the formation of the three-membered cyclopropane (B1198618) ring on a substrate that already contains the phenyl and nitrile functionalities or their immediate precursors. These methods often utilize highly reactive intermediates to construct the strained ring system.

Carbene and Carbenoid Chemistry in Cyclopropane Ring Formation

The addition of a carbene or a carbenoid to an alkene is a fundamental and powerful method for synthesizing cyclopropanes. wikipedia.orglibretexts.org Carbenes are neutral, divalent carbon species with six valence electrons, making them highly reactive. libretexts.org Their reactions with alkenes are typically stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com

A classic method for cyclopropanation is the Simmons-Smith reaction, which employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). tcichemicals.comthermofisher.comwikipedia.org This carbenoid is generated in situ from diiodomethane (B129776) and a zinc-copper couple. thermofisher.comwikipedia.org The reaction is known for its broad functional group tolerance and stereospecificity. tcichemicals.commdpi.com For the synthesis of a 2-cyclopropyl-2-phenylacetonitrile derivative, this would involve the reaction of an appropriately substituted styrene, such as α-cyanostyrene, with the Simmons-Smith reagent. A notable modification, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which can enhance reactivity. wikipedia.orgmdpi.com

Another major route to cyclopropanes involves carbenes generated from diazo compounds. wikipedia.org For instance, diazomethane (B1218177) (CH₂N₂) can be decomposed by light or heat to produce the simplest carbene, methylene (B1212753), which then adds to an alkene. masterorganicchemistry.comlibretexts.org Transition metal catalysis, particularly with rhodium nih.gov or copper catalysts, is often employed to control the decomposition of diazo compounds and modulate the reactivity and selectivity of the resulting metal-carbene intermediate. rsc.org Myoglobin-mediated carbene transfer from diazoacetonitrile has also been reported for the highly stereoselective synthesis of nitrile-substituted cyclopropanes. rochester.edu

The Corey-Chaykovsky reaction provides an alternative to carbene additions. It involves the reaction of a sulfur ylide, such as trimethylsulfoxonium (B8643921) iodide, with an electron-deficient alkene (a Michael acceptor). nih.gov For instance, the cyclopropanation of 2-hydroxychalcones using this method yields donor-acceptor cyclopropanes. nih.gov

Cyclopropanation of Phenylacetonitrile (B145931) Derivatives

Direct cyclopropanation can also be achieved by starting with phenylacetonitrile itself and building the cyclopropane ring onto it. One effective strategy is a base-promoted Michael-initiated ring closure (MIRC). nih.govnih.govresearchgate.net In this approach, the carbanion of a 2-arylacetonitrile, generated by a base like cesium carbonate (Cs₂CO₃), acts as a Michael donor. nih.govnih.gov It adds to a Michael acceptor such as an α-bromoenitrile. nih.govnih.gov This is followed by an intramolecular nucleophilic substitution (cyclization) that displaces the bromide, forming the cyclopropane ring. nih.gov This tandem reaction sequence provides a convenient route to dinitrile-substituted cyclopropanes under mild conditions. nih.govnih.gov

Phase-transfer catalysis (PTC) is another powerful technique for this type of transformation. nih.govyoutube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport an anion (like the phenylacetonitrile carbanion) from an aqueous or solid phase into an organic phase where it can react with an organic-soluble reagent, such as 1,2-dihaloethane. nih.govyoutube.comphasetransfer.com This facilitates the alkylation and subsequent cyclization to form the cyclopropane ring. PTC offers advantages like the use of inexpensive bases (e.g., aqueous NaOH), milder reaction conditions, and enhanced reactivity. nih.govphasetransfer.com

Below is a table summarizing the reaction of various 2-arylacetonitriles with an α-bromoenitrile to form dinitrile-substituted cyclopropanes. nih.govresearchgate.net

| Entry | 2-Arylacetonitrile | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Phenylacetonitrile | 2-Phenyl-1,1-dicyanocyclopropane | 91 | >95:5 |

| 2 | 4-Methylphenylacetonitrile | 2-(4-Methylphenyl)-1,1-dicyanocyclopropane | 85 | >95:5 |

| 3 | 4-Methoxyphenylacetonitrile | 2-(4-Methoxyphenyl)-1,1-dicyanocyclopropane | 88 | >95:5 |

| 4 | 4-Chlorophenylacetonitrile | 2-(4-Chlorophenyl)-1,1-dicyanocyclopropane | 93 | >95:5 |

| 5 | 2-Naphthylacetonitrile | 2-(2-Naphthyl)-1,1-dicyanocyclopropane | 82 | >95:5 |

Reaction Conditions: 2-Arylacetonitrile (0.2 mmol), α-bromoenitrile (0.2 mmol), Cs₂CO₃ (1.5 equiv.), CH₃CN (1.0 mL), room temperature, 12 h. Data sourced from RSC Advances. nih.govresearchgate.net

Nitrile Group Functionalization and Alpha-Alkylation Strategies

These approaches involve either the introduction of the nitrile group onto a molecule that already contains the cyclopropyl-phenyl structure or the attachment of the cyclopropyl (B3062369) group to the alpha-carbon of phenylacetonitrile.

Nucleophilic Substitution Reactions with Cyanide Sources

The synthesis of this compound can be envisioned through the classical nucleophilic substitution pathway where a cyanide ion (CN⁻) displaces a leaving group. The required precursor would be a compound like α-cyclopropyl-α-halobenzyl or a similar substrate with a good leaving group (e.g., a tosylate) at the benzylic position. The reaction of this precursor with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent would yield the target nitrile. Phenylacetonitrile and its derivatives are widely used in chemical and pharmaceutical industries, and traditional syntheses often rely on the use of toxic cyanide salts. nih.gov

Alpha-Alkylation of Phenylacetonitrile Derivatives for Cyclopropane Ring Construction

This strategy utilizes the acidity of the α-proton of phenylacetonitrile. Treatment with a strong base (e.g., sodium amide, potassium tert-butoxide) generates a resonance-stabilized carbanion. researchgate.net This nucleophilic carbanion can then be alkylated. To construct the cyclopropane ring, a bifunctional electrophile like 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644) can be used. The reaction proceeds via an initial nucleophilic attack to displace one halide, followed by an intramolecular cyclization to displace the second halide, forming the three-membered ring. wikipedia.org

Base-promoted α-alkylation of arylacetonitriles with alcohols has also been demonstrated as a viable C-C bond-forming strategy, though this is typically for adding simple alkyl groups rather than constructing a ring in one step. researchgate.net

Palladium-Catalyzed Alpha-Arylation of Cyclopropyl Nitriles

A modern and highly efficient method for the synthesis of this compound is the palladium-catalyzed α-arylation of cyclopropyl nitrile. nih.govacs.org This cross-coupling reaction directly forms the crucial carbon-carbon bond between the cyclopropane ring and the phenyl group at the α-position of the nitrile. acs.org The reaction involves the coupling of cyclopropyl nitrile with an aryl halide (e.g., bromobenzene) or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govacs.org

This method provides a one-step route to 1,1-disubstituted aryl cyclopropyl nitriles, which are valuable motifs in biologically active compounds. nih.govresearchgate.net The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often giving the best results. For instance, the NiXantphos ligand has been found to be particularly effective for the coupling of sterically hindered β-substituted cyclopropyl nitriles with a range of aryl and heteroaryl groups. acs.orgnih.gov This approach is notable for its generality and tolerance of various functional groups, including those with acidic N-H and O-H bonds. acs.orgnih.gov

The table below showcases the scope of the palladium-catalyzed α-arylation of cyclopropyl nitrile with various aryl bromides. acs.org

| Entry | Aryl Bromide | Ligand | Product | Yield (%) |

| 1 | Bromobenzene | P(i-BuNCH₂CH₂)₃N | This compound | 95 |

| 2 | 1-Bromo-4-methoxybenzene | P(i-BuNCH₂CH₂)₃N | 2-Cyclopropyl-2-(4-methoxyphenyl)acetonitrile | 98 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | P(i-BuNCH₂CH₂)₃N | 2-Cyclopropyl-2-(4-(trifluoromethyl)phenyl)acetonitrile | 91 |

| 4 | 2-Bromonaphthalene | P(i-BuNCH₂CH₂)₃N | 2-Cyclopropyl-2-(naphthalen-2-yl)acetonitrile | 99 |

| 5 | 3-Bromopyridine | P(i-BuNCH₂CH₂)₃N | 2-Cyclopropyl-2-(pyridin-3-yl)acetonitrile | 85 |

Reaction Conditions: Aryl bromide (1.0 equiv), cyclopropyl nitrile (1.5-2.0 equiv), Pd₂(dba)₃ (2.5 mol %), Ligand (7.5 mol %), NaOtBu (1.5 equiv), Toluene, 100 °C. Data sourced from Organic Letters. acs.org

Rhodium-Catalyzed Alkylation and Olefination Approaches

Rhodium catalysis offers versatile pathways for the synthesis of complex nitriles through alkylation and olefination reactions. A notable strategy involves the chemoselective reaction of alkylnitriles with alcohols, where a single binuclear rhodium complex can catalyze either alkylation or olefination by controlling the reaction atmosphere. liv.ac.uk Under an argon atmosphere, the reaction proceeds via a hydrogen-borrowing pathway to yield the α-alkylated nitrile. liv.ac.uk Conversely, under an oxygen atmosphere, the same catalyst promotes aerobic dehydrogenation to furnish the corresponding α,β-unsaturated nitrile (olefination product). liv.ac.uk

The proposed mechanism for these transformations begins with the rhodium-catalyzed dehydrogenation of an alcohol to form a rhodium hydride intermediate and an aldehyde. liv.ac.uk The aldehyde then undergoes a condensation reaction with the alkylnitrile. In the alkylation pathway (argon atmosphere), the resulting alkene intermediate is reduced by the rhodium hydride. liv.ac.uk In the olefination pathway (oxygen atmosphere), the rhodium hydride is oxidized by molecular oxygen, preventing the reduction of the alkene and leading to the isolation of the unsaturated product. liv.ac.uk

While these methods focus on alkylation and olefination at the α-position of the nitrile, rhodium catalysts are also paramount in the construction of the cyclopropane ring itself. Rhodium(II) complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective for catalyzing the cyclopropanation of alkenes with diazo compounds, including diazoacetonitrile. wikipedia.orgthieme-connect.de This approach is fundamental for creating the cyclopropyl moiety. For instance, Rh₂(OAc)₄ catalyzes the intramolecular cyclopropanation of α-diazo β-keto nitriles to produce novel tricyclic α-keto cyclopropyl nitriles in high yields and diastereoselectivity. thieme-connect.de Furthermore, highly enantioselective cyclopropanation of electron-deficient alkenes can be achieved with chiral rhodium catalysts, demonstrating the tunability of these systems for asymmetric synthesis. nih.gov

Another relevant rhodium-catalyzed method is the allylic alkylation using nitrile-stabilized carbanions. thieme-connect.de This reaction allows for the stereoselective formation of new carbon-carbon bonds, providing access to acyclic products with ternary and quaternary stereogenic centers adjacent to the nitrile group. thieme-connect.de

Cycloaddition and Ring Closure Reactions

Michael-Initiated Ring Closure for Nitrile-Substituted Cyclopropanes

A highly efficient, transition-metal-free method for synthesizing nitrile-substituted cyclopropanes is the Michael-initiated ring closure (MIRC). liv.ac.ukacs.org This tandem reaction involves the Michael-type addition of a carbanion derived from a 2-arylacetonitrile to an α-bromoennitrile, followed by an intramolecular cyclization to form the cyclopropane ring. liv.ac.uk The reaction is typically promoted by a base, such as cesium carbonate (Cs₂CO₃), under mild conditions at room temperature. acs.org

This methodology demonstrates broad substrate scope, tolerating a wide range of 2-arylacetonitriles and α-bromoennitriles to produce dinitrile-substituted cyclopropanes in moderate to excellent yields. liv.ac.uk The reaction often produces a mixture of cis and trans diastereomers, referring to the relative orientation of the two nitrile groups on the cyclopropane ring. liv.ac.uk The simplicity, use of readily available substrates, and avoidance of transition metals make this a practical and attractive strategy. liv.ac.uk

| Entry | 2-Arylacetonitrile | α-Bromoennitrile | Product Yield (%) | Ref |

| 1 | Phenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 94 | liv.ac.uk |

| 2 | 4-Methylphenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 95 | liv.ac.uk |

| 3 | 4-Methoxyphenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 93 | liv.ac.uk |

| 4 | 4-Chlorophenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 89 | liv.ac.uk |

| 5 | 2-Thienylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 82 | liv.ac.uk |

[2+2] Cycloaddition Strategies in Nitrile Synthesis

While the direct synthesis of a cyclopropane involves a formal [2+1] cycloaddition, other cycloaddition strategies are crucial in building complex molecular architectures incorporating a nitrile group. The nitrile functional group can participate as a 2π component in formal [2+2+2] cycloadditions, which are powerful methods for constructing six-membered heterocyclic rings like pyridines. nih.gov

In one metal-free strategy, a pericyclic cascade process is initiated that involves the participation of an unactivated nitrile as a dienophile in an intramolecular Diels-Alder reaction. nih.gov Another pathway involves the nitrile participating as an enophile in a thermal ene reaction. nih.gov Transition-metal-catalyzed [2+2+2] cycloadditions have also been extensively studied for synthesizing pyridines from alkynes and nitriles. acs.org More recently, photocatalyzed [2+2+2] cycloadditions of nitriles with acetylene (B1199291) have been developed, allowing for the synthesis of 2-substituted pyridines under mild conditions using light. acs.org This method is notable for its use of simple precursors and energy sources like sunlight. acs.org

Although these examples result in pyridine (B92270) rings rather than cyclopropanes, they highlight the utility of cycloaddition reactions involving the nitrile moiety as a key synthetic strategy for building diverse chemical structures. nih.govacs.org

Biocatalytic and Asymmetric Synthesis

Myoglobin-Mediated Carbene Transfer Catalysis for Enantioselective Nitrile-Substituted Cyclopropanes

Biocatalysis offers a powerful and environmentally friendly approach to asymmetric synthesis. Engineered variants of the protein myoglobin (B1173299) (Mb) have been successfully employed as catalysts for the highly diastereo- and enantioselective cyclopropanation of olefins to produce nitrile-substituted cyclopropanes. nih.govresearchgate.net This method relies on the myoglobin-mediated transfer of a carbene, generated from diazoacetonitrile, to an alkene substrate. thieme-connect.deresearchgate.net

The reaction is often performed using a compartmentalized system where diazoacetonitrile is generated ex situ and then introduced to the biocatalyst, which can be hosted in whole bacterial cells. thieme-connect.deresearchgate.net This strategy provides a safe and practical way to handle the potentially hazardous diazoacetonitrile. researchgate.net The engineered myoglobin catalysts exhibit remarkable stereocontrol, affording the desired cyclopropane products with exceptional diastereomeric excess (up to 99.9% de) and enantiomeric excess (up to 99.9% ee). nih.govresearchgate.net The method is applicable to a broad range of olefin substrates and can be conducted on a preparative scale with high catalyst turnovers. nih.govresearchgate.net

| Olefin Substrate | Catalyst | de (%) | ee (%) | Turnovers | Ref |

| Styrene | Engineered Myoglobin | >99.9 | >99.9 | 2,100 | nih.govresearchgate.net |

| 4-Chlorostyrene | Engineered Myoglobin | >99.9 | >99.9 | 5,600 | nih.govresearchgate.net |

| 4-Methoxystyrene | Engineered Myoglobin | >99.9 | >99.9 | 1,500 | nih.govresearchgate.net |

| 2-Vinylnaphthalene | Engineered Myoglobin | >99.9 | >99.9 | 1,800 | nih.govresearchgate.net |

Chiral Catalyst Development for Asymmetric Cyclopropanation

Beyond biocatalysis, significant research has focused on developing small-molecule chiral catalysts for the asymmetric cyclopropanation of alkenes. These catalysts are crucial for producing enantioenriched cyclopropane derivatives, which are valuable building blocks in medicinal chemistry.

One highly effective class of catalysts is based on cobalt(II) complexes of D₂-symmetric chiral amidoporphyrins. These systems operate via a metalloradical catalysis (MRC) mechanism and are particularly effective for the asymmetric cyclopropanation of alkenes with α-heteroaryldiazomethanes. researchgate.net By fine-tuning the catalyst's structure, high yields and excellent diastereoselectivities and enantioselectivities can be achieved for a wide range of alkenes. researchgate.net These cobalt catalysts are also effective for reactions with succinimidyl diazoacetate, yielding chiral cyclopropyl carboxamides with high stereoselectivity. uni.lu

Another innovative approach involves the use of a catalytically formed chiral auxiliary. acs.org In this strategy, a chiral catalyst is used to install a chiral auxiliary onto a prochiral substrate, such as a propargylic amine. This newly formed chiral molecule then directs the stereochemistry of a subsequent cyclopropanation reaction, allowing for the asymmetric modification of challenging substrates like fully substituted enol ethers. acs.org

Rhodium-based catalysts, particularly those with chiral carboxylate or carboxamidate ligands, are also widely used and highly successful for the enantioselective cyclopropanation of both electron-rich and electron-deficient olefins. wikipedia.orgnih.gov

Organometallic and Electrochemical Synthetic Routes

Recent advancements in organic synthesis have highlighted the utility of organometallic and electrochemical methods for creating complex molecular architectures. These approaches offer unique reactivity and selectivity, particularly in the formation of C-C bonds and the functionalization of otherwise inert positions.

Titanium-Mediated Synthesis of 1-Arylcyclopropylamines from Nitriles

While direct titanium-mediated synthesis of this compound is not prominently detailed in the provided literature, the principles of titanium-mediated reactions on nitriles to form cyclopropyl structures are relevant. A notable example is the titanium(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. This process proceeds through a proposed Kulinkovich-type mechanism, where a titanacyclopropane intermediate acts as a 1,2-aliphatic dianion equivalent. nih.gov This intermediate then inserts into the 1,2-dielectrophilic oxime ether to yield the azetidine (B1206935) product. nih.gov

This mechanistic framework suggests the potential for analogous reactions with nitriles. A hypothetical titanium-mediated pathway to 1-arylcyclopropylamines could involve the reaction of a nitrile with a titanacyclopropane reagent. The titanacyclopropane, formed from an olefin and a titanium(II) species, could add across the carbon-nitrogen triple bond of the nitrile. Subsequent hydrolysis would then yield the desired 1-arylcyclopropylamine. This approach would be a novel extension of titanium-mediated cyclopropane chemistry.

Electrochemical Cyanation of Benzylic Positions

Electrochemical methods provide a powerful and sustainable alternative for the functionalization of benzylic C(sp³)–H bonds, enabling the direct introduction of a cyano group to form α-aryl acetonitrile (B52724) derivatives. acs.org This transformation is particularly valuable as it avoids the need for pre-functionalized substrates and harsh oxidizing agents. acs.org

The process involves the anodic oxidation of a benzylic substrate in the presence of an isocyanide. acs.org This oxidation generates a benzylic carbocation, which is then trapped by the isocyanide to form a nitrilium cation. acs.org Subsequent elimination of a tert-butyl group from the nitrilium intermediate yields the desired α-aryl acetonitrile. acs.org The use of hexafluoroisopropanol (HFIP) as a solvent is often key to facilitating the benzylic oxidation. acs.org

This method has been successfully applied to a range of benzylic substrates, demonstrating its utility in synthesizing compounds structurally related to biologically active molecules and drugs. acs.org The reaction proceeds under mild conditions and offers a high degree of chemo- and site-selectivity. organic-chemistry.org

| Substrate | Product | Yield (%) | Conditions |

| Alkyl benzenes | α-Aryl acetamides / α-Aryl acetonitriles | Not specified | Electrochemical oxidation, isocyanide, HFIP |

| Secondary benzylic substrates | Acetoxylated products | Moderate to excellent | Constant current electrolysis, graphite (B72142) electrodes |

| Benzylic substrates | Isothiocyanate derivatives | Up to 72% | Graphite felt anode, nickel cathode, DCE/HFIP |

Table 1: Examples of Electrochemical Benzylic Functionalization. Data compiled from multiple sources. acs.orgorganic-chemistry.orgacs.org

Further research has expanded this electrochemical approach to include acyloxylation and amination of benzylic positions, showcasing the versatility of this strategy for C-H functionalization. acs.orgcolab.ws

Phase Transfer Catalysis in Cyclopropane Formation

Phase transfer catalysis (PTC) is a well-established and highly advantageous technique for synthesizing cyclopropane rings. nih.gov This methodology facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nih.gov A phase transfer catalyst, often a quaternary ammonium or phosphonium (B103445) salt, transports a reactive anion from the aqueous phase to the organic phase, where it can react with the substrate. nih.gov

The advantages of PTC are numerous, including the use of inexpensive and safer bases like aqueous sodium or potassium hydroxide (B78521), milder reaction conditions, shorter reaction times, and increased yields. nih.gov This method is also scalable and often more environmentally friendly due to a reduced reliance on anhydrous organic solvents. nih.gov

In the context of forming cyclopropane structures, PTC has been effectively used in the cyclopropanation of various alkenes. For instance, the reaction of 4-nitro-5-styrylisoxazoles with 2-bromomalonate esters, catalyzed by a Cinchona-derived phase-transfer catalyst, yields heavily substituted cyclopropane esters with high diastereoselectivity and enantioselectivity. nih.gov

A common application of PTC in the synthesis of related structures is the condensation of phenylacetonitrile or its derivatives with cyclic ketones like cyclohexanone. google.com For example, the reaction of benzyl (B1604629) cyanide with a cyclic carbonyl compound in the presence of a catalyst like triethylbenzylammonium chloride and an aqueous solution of sodium hydroxide in an organic solvent can produce 2-cyclohexyliden-2-phenyl acetonitrile. google.com

The Corey-Chaykovsky cyclopropanation, a reaction that can be performed under PTC conditions, provides a general method for the synthesis of donor-acceptor cyclopropanes. nih.gov This involves the reaction of α,β-unsaturated ketones (chalcones) with a sulfoxonium ylide, generated from trimethylsulfoxonium iodide and a base like sodium hydride. nih.gov This method has been successfully applied to synthesize a variety of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. nih.gov

| Reactants | Catalyst | Product | Key Features |

| 4-Nitro-5-styrylisoxazoles, 2-bromomalonate esters | Cinchona-derived PTC | Substituted cyclopropane esters | High yield, complete diastereoselection, high enantioselectivity |

| Benzyl cyanide, Cyclic carbonyl compound | Triethylbenzylammonium chloride | 2-Cyclohexyliden-2-phenyl acetonitrile | PTC conditions with aqueous base |

| 2-Hydroxychalcones, Trimethylsulfoxonium iodide/NaH | None (Corey-Chaykovsky) | 1-Acyl-2-(ortho-hydroxyaryl)cyclopropanes | Good to high yields, tolerant of various substituents |

Table 2: Examples of Phase Transfer Catalysis and Related Methods in Cyclopropane Synthesis. Data compiled from multiple sources. nih.govgoogle.comnih.gov

The versatility and efficiency of phase transfer catalysis make it a cornerstone in the synthesis of cyclopropane-containing molecules, including precursors and derivatives of this compound.

Chemical Reactivity and Transformations of 2 Cyclopropyl 2 Phenylacetonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 2-cyclopropyl-2-phenylacetonitrile is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to carboxylic acid derivatives and reduction to primary amines.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental reaction in organic synthesis, providing a route to carboxylic acids. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Under acidic conditions, the nitrile is typically heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The initially formed imidic acid tautomerizes to an amide, which is then further hydrolyzed to the corresponding carboxylic acid, in this case, 2-cyclopropyl-2-phenylacetic acid, and an ammonium (B1175870) salt. libretexts.org

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). orgsyn.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent proton transfers lead to the formation of an intermediate amide, which is then hydrolyzed to the carboxylate salt. To obtain the free carboxylic acid, 2-cyclopropyl-2-phenylacetic acid, a final acidification step with a strong acid is necessary to protonate the carboxylate. libretexts.org

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄, H₂O, heat | 2-Cyclopropyl-2-phenylacetic acid |

| Base-Mediated Hydrolysis | 1. NaOH, H₂O, heat; 2. H₃O⁺ | 2-Cyclopropyl-2-phenylacetic acid |

Conversion to Acyl Chlorides

Once this compound has been hydrolyzed to 2-cyclopropyl-2-phenylacetic acid, the resulting carboxylic acid can be converted into a more reactive acyl chloride. Acyl chlorides are valuable synthetic intermediates, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine or amide. Other reagents such as oxalyl chloride ((COCl)₂) or phosphorus pentachloride (PCl₅) can also be employed. The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired 2-cyclopropyl-2-phenylacetyl chloride.

| Reactant | Reagent | Product |

| 2-Cyclopropyl-2-phenylacetic acid | Thionyl chloride (SOCl₂) | 2-Cyclopropyl-2-phenylacetyl chloride |

| 2-Cyclopropyl-2-phenylacetic acid | Oxalyl chloride ((COCl)₂) | 2-Cyclopropyl-2-phenylacetyl chloride |

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine, yielding 2-cyclopropyl-2-phenylethan-1-amine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile, followed by workup with water to protonate the resulting nitrogen species.

Another common method for the reduction of nitriles is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium, often under pressure. This method is generally considered "greener" than the use of metal hydrides. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule.

| Reaction | Reagents | Product |

| Hydride Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₂O | 2-Cyclopropyl-2-phenylethan-1-amine |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂ or Pd/C | 2-Cyclopropyl-2-phenylethan-1-amine |

Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropane ring is characterized by significant ring strain, which imparts unique chemical reactivity. This strain can be relieved through ring-opening reactions, which can be initiated by various reagents and conditions.

Strain-Induced Ring-Opening Reactions and Regioselectivity

The cyclopropane ring in this compound is susceptible to cleavage under electrophilic conditions. The regioselectivity of the ring-opening is influenced by the electronic nature of the substituents on the ring. The phenyl and nitrile groups are electron-withdrawing, which can affect the stability of any potential carbocationic intermediates formed during the reaction. In related systems, such as trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring-opening has been shown to occur at the distal C2-C3 bond. researchgate.net This is attributed to the weakening of this bond by the electron-withdrawing substituent and electrostatic repulsion in the transition state. researchgate.net A similar regioselectivity would be anticipated for this compound under acidic or electrophilic conditions, leading to products resulting from the cleavage of the bond furthest from the phenyl- and nitrile-bearing carbon.

Vinylcyclopropane (B126155) Rearrangements and Related Ring Expansions

The vinylcyclopropane rearrangement is a thermally or photochemically induced isomerization that converts a vinylcyclopropane into a cyclopentene (B43876). wikipedia.org For this compound to undergo this type of reaction, it would first need to be functionalized to introduce a vinyl group onto the cyclopropane ring. Once a suitable vinylcyclopropane derivative is formed, heating can induce a rearrangement to a cyclopentene derivative. wikipedia.org The mechanism of this rearrangement can be complex, potentially involving either a concerted pericyclic process or a stepwise pathway through diradical intermediates. wikipedia.org The high temperatures often required for thermal vinylcyclopropane rearrangements can be lowered through the use of transition metal catalysts. wikipedia.org

Another related transformation is the Cloke-Wilson rearrangement, which involves the ring expansion of cyclopropyl (B3062369) ketones, imines, or thioketones to form five-membered heterocycles. nih.gov For instance, if the nitrile group of this compound were converted to an imine, this derivative could potentially undergo a thermal or Lewis acid-catalyzed rearrangement to a pyrroline (B1223166) derivative. nih.gov

| Reaction Type | Required Substrate Feature | Potential Product |

| Vinylcyclopropane Rearrangement | Introduction of a vinyl group on the cyclopropane ring | Substituted cyclopentene |

| Cloke-Wilson Rearrangement | Conversion of the nitrile to an imine or ketone | Substituted pyrroline or dihydrofuran |

Reactivity at the Alpha-Carbon and Aromatic Ring

The carbon atom shared by the cyclopropyl and phenyl rings (the benzylic or alpha-carbon) is a key center of reactivity. The adjacent phenyl and nitrile groups significantly increase the acidity of the alpha-hydrogen, facilitating the formation of a stabilized carbanion and enabling a variety of substitution and functionalization reactions.

Electrophilic and Nucleophilic Substitutions at the Benzylic Position

The benzylic proton of this compound can be abstracted by a strong base to form a resonance-stabilized anion. In a related system, an anion formed in-situ from a fluorinated analog using lithium hexamethyldisilazide (LiHMDS) was effectively quenched with deuterium (B1214612) oxide (D₂O), demonstrating the high nucleophilicity of this benzylic position. cas.cn

This capacity to form a stable carbanion makes the compound a suitable precursor for vicarious nucleophilic substitution (VNS) type reactions. This process involves the addition of the carbanion to an electron-deficient aromatic system, followed by a base-induced β-elimination to achieve formal C-H alkylation of the electrophile. nih.gov The stability of the benzylic anion is crucial for the initial addition step. The polarization of the donor-acceptor cyclopropane system also guides the regioselectivity of nucleophilic attacks toward this already substituted benzylic position in ring-opening scenarios. nih.gov

| Reaction Type | Reagent/Condition | Intermediate | Outcome | Source |

| Deuteration | 1. LiHMDS, -78°C2. D₂O | Benzylic Anion | Monodeuterated product at benzylic position | cas.cn |

| VNS-type Alkylation | 1. Base2. Electrophilic Aromatic | Benzylic Anion | C-H alkylation of the electrophilic aromatic | nih.gov |

| Ring-Opening | Nucleophiles (e.g., Thiophenolates) | N/A (Concerted or Stepwise) | Nucleophilic addition at the benzylic carbon with ring cleavage | nih.gov |

Transformations to Fluorinated Cyclopropanes

The generation of a nucleophilic carbanion at the benzylic position provides a direct pathway to introduce fluorine at this stereocenter. Following deprotonation, the resulting anion can be quenched with an electrophilic fluorine source, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov This reaction yields a fluorinated cyclopropane derivative with a newly formed fluorinated tertiary stereogenic center. nih.gov

The synthesis of monofluorinated cyclopropanes is of significant interest as the incorporation of fluorine can enhance metabolic stability and biological potency. cas.cn While other methods often involve the cyclopropanation of a fluorinated olefin, direct fluorination at the benzylic position of a pre-formed cyclopropane ring offers a complementary and powerful strategy. cas.cnnih.gov This approach leverages the inherent reactivity of the alpha-carbon to construct synthetically valuable fluorinated compounds. nih.gov

Chemo- and Regioselective Functionalizations

The distinct electronic and steric properties of this compound and related D-A cyclopropanes allow for a high degree of control in chemical transformations.

Regioselectivity: In nucleophilic ring-opening reactions, the inherent polarization of the C1-C2 bond in donor-acceptor cyclopropanes directs the incoming nucleophile to attack the C2 position (the benzylic carbon). nih.gov This provides a predictable and regioselective method for creating difunctionalized acyclic products.

Chemoselectivity: In more complex reactions, such as the [3+2] photocycloaddition of unsymmetrically substituted aryl cyclopropyl ketones, exclusive chemoselectivity has been observed. nih.gov The reaction proceeds to form a single constitutional isomer of the resulting cyclopentane (B165970), highlighting the precise control exerted by the catalyst and substrate. nih.gov

Stereoretention: Further transformations of the products from these reactions can also be highly selective. For example, a p-methoxyphenyl ketone cycloadduct can undergo a completely regioselective Baeyer–Villiger oxidation. nih.gov This allows for the conversion of the ketone to an ester, which can be further manipulated, demonstrating how subsequent functionalizations can proceed with high selectivity without disturbing the newly formed stereocenters. nih.gov

| Transformation | Substrate Type | Selectivity Type | Observation | Source |

| Nucleophilic Ring-Opening | Donor-Acceptor Cyclopropane | Regioselective | Nucleophilic attack occurs specifically at the C2 (benzylic) position. | nih.gov |

| [3+2] Photocycloaddition | Unsymmetrical Aryl Cyclopropyl Ketone | Chemoselective | Formation of a single constitutional isomer of the cyclopentane product. | nih.gov |

| Baeyer-Villiger Oxidation | Cycloadduct Product (p-methoxyphenyl ketone) | Regioselective | Oxidation occurs regioselectively to afford a single ester product. | nih.gov |

Stereochemistry and Stereoselective Synthesis

Diastereoselective Control in Cyclopropane (B1198618) Ring Construction

The construction of the cyclopropane ring with a defined stereochemistry relative to the existing phenyl and cyano groups is a critical step in the synthesis of 2-cyclopropyl-2-phenylacetonitrile. Diastereoselective cyclopropanation reactions of substrates such as α-phenylcinnamonitriles or related precursors offer a viable route. These reactions typically involve the addition of a carbene or carbene equivalent to an alkene.

Methodologies for the diastereoselective synthesis of substituted cyclopropanes often rely on the reaction of carbon pronucleophiles with alkenes. nih.gov For instance, a scalable method involving the electrolysis of thianthrene (B1682798) in the presence of an alkene generates dicationic adducts that can react with methylene (B1212753) pronucleophiles, such as those derived from phenylacetonitrile (B145931), to yield cyclopropanes with high diastereoselectivity. nih.gov While not specifically detailed for this compound, this approach highlights a modern strategy to control diastereoselectivity.

Another powerful technique is the chromium-catalyzed asymmetric cyclopropanation using gem-dihaloalkanes as carbene precursors. This method has been shown to produce a variety of functionalized chiral cyclopropanes with good to excellent diastereo- and enantioselectivity. nih.gov The mechanism is proposed to involve a radical-polar crossover, offering a distinct pathway for controlling the stereochemical outcome. nih.gov

Furthermore, the use of chiral catalysts, such as dirhodium(II) complexes with bulky ortho-metalated aryl phosphines, has been effective in controlling both diastereo- and enantioselectivity in the cyclopropanation of styrenes, providing a framework for extension to other activated alkenes.

The diastereomeric ratio of the products from these reactions is highly dependent on the nature of the catalyst, the substrate, and the reaction conditions. The steric and electronic properties of the substituents on both the alkene and the carbene precursor play a crucial role in directing the approach of the reactants to favor the formation of one diastereomer over the other.

Table 1: Selected Methods for Diastereoselective Cyclopropanation

| Method | Carbene Source | Catalyst/Reagent | Diastereoselectivity | Reference |

| Electrochemical Synthesis | Methylene Pronucleophile | Thianthrene | High | nih.gov |

| Chromium-Catalyzed Cyclopropanation | gem-Dihaloalkanes | Chromium Complex | High | nih.gov |

| Rhodium-Catalyzed Cyclopropanation | Diazo Compounds | Dirhodium(II) Complexes | Good to Excellent |

Enantioselective Approaches

Achieving enantioselective synthesis of this compound, where a single enantiomer is preferentially formed, is a significant synthetic goal. This can be pursued through several strategies, including the use of chiral auxiliaries, chiral catalysts, and kinetic resolution techniques.

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For the synthesis of this compound, a chiral auxiliary could be attached to the phenylacetonitrile moiety. Subsequent cyclopropanation would then proceed under the steric influence of the auxiliary, leading to the preferential formation of one diastereomer. Cleavage of the auxiliary would then yield the enantioenriched target molecule. While specific examples for this compound are not prevalent in the literature, this remains a classical and effective strategy in asymmetric synthesis.

The design of chiral ligands for metal-catalyzed reactions is another cornerstone of enantioselective synthesis. In the context of cyclopropanation, chiral ligands coordinate to a metal center (e.g., copper, rhodium, chromium) to create a chiral environment that differentiates between the two prochiral faces of the alkene or the two enantiotopic groups of the carbene precursor. For example, the enantioselective synthesis of axially chiral biaryl sulfenamides has been achieved with high enantioselectivity using a copper/chiral cobalt anion-catalyzed process, showcasing the power of well-designed chiral ligand systems. chemrxiv.org Similar principles can be applied to the cyclopropanation leading to this compound. The development of enantiomerically pure dirhodium(II) complexes with ortho-metalated aryl phosphines has also proven effective for enantio- and diastereocontrol in intermolecular cyclopropanation reactions.

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful tool for the synthesis of single stereoisomers from a racemic starting material in theoretically 100% yield. bris.ac.uk This process combines a rapid in situ racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers faster than the other. For a substrate like this compound, a DYKAT process could be envisioned starting from a racemic mixture of a precursor that can undergo racemization at the benzylic position. A chiral catalyst would then selectively promote the cyclopropanation of one enantiomer.

While specific DYKAT protocols for this compound are not described, related transformations have been reported. For instance, dynamic kinetic asymmetric Pd-catalyzed cross-coupling reactions of heterobiaryl bromides have been developed to produce axially chiral products with high enantioselectivity. nih.gov Furthermore, dynamic kinetic resolution has been successfully applied in the asymmetric synthesis of atropisomeric biaryl helicene quinones. rsc.org These examples demonstrate the potential of DYKAT for constructing complex chiral molecules.

Kinetic resolution, on the other hand, involves the selective reaction of one enantiomer from a racemic mixture, leading to a maximum theoretical yield of 50% for the unreacted, enantiomerically enriched starting material and 50% for the product. This strategy could be applied to a racemic mixture of this compound or a precursor, using a chiral reagent or catalyst to selectively transform one enantiomer.

Conformational Analysis and its Influence on Stereoselectivity

The conformational preferences of the reactants and transition states play a pivotal role in determining the stereochemical outcome of a reaction. For this compound, the rotation around the C-C bond connecting the cyclopropyl (B3062369) and phenylacetonitrile moieties is a key conformational feature.

Studies on related cyclopropylacyl radicals have shown that they can exist in s-cis and s-trans conformations with a significant rotational barrier. rsc.org The relative stability of these conformers, influenced by steric and electronic interactions between the cyclopropyl ring and the adjacent substituents, can dictate the facial selectivity of an approaching reagent.

Isomer Ratio Determination (Cis/Trans) in Reaction Products

The determination of the cis/trans isomer ratio in the product mixture is crucial for evaluating the stereoselectivity of the synthesis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a primary tool for this purpose.

The protons on the cyclopropane ring exhibit distinct chemical shifts and coupling constants depending on their stereochemical relationship (cis or trans) to the substituents on the ring. nih.gov In many cases, the coupling constants between vicinal protons on a cyclopropane ring are different for cis and trans isomers, with J_cis generally being larger than J_trans. By integrating the signals corresponding to each isomer, their relative ratio can be accurately determined. nih.govyoutube.com For instance, in N-formyl-o-toluidine, the cis and trans isomers due to restricted amide bond rotation could be clearly distinguished and quantified using ¹H NMR. nih.gov Similarly, the cis and trans isomers of disubstituted cyclohexanes can be identified based on the coupling patterns and chemical shifts of their protons. youtube.com

In situations where the ¹H NMR signals overlap, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to elucidate the stereochemical relationships and aid in the assignment of the isomers.

Table 2: Spectroscopic Data for Isomer Determination

| Technique | Observable Parameter | Application |

| ¹H NMR | Chemical Shift, Coupling Constants (J-values), Integration | Determination of cis/trans ratio based on distinct signals for each isomer. |

| ¹³C NMR | Chemical Shift | Provides complementary information on the number of isomers present. |

| 2D NMR (COSY, NOESY) | Cross-peaks | Elucidation of connectivity and spatial proximity to confirm stereochemical assignments. |

Mechanistic and Theoretical Investigations

Elucidation of Reaction Pathways and Intermediate Structures

The synthesis and reactions of 2-cyclopropyl-2-phenylacetonitrile can proceed through various mechanistic pathways, often involving the formation of distinct intermediate structures. The specific pathway is highly dependent on the reaction conditions and the nature of the reactants and catalysts involved.

In catalyzed reactions, such as cycloadditions, the formation of catalytic cycles is a key feature. For instance, in metal-catalyzed or organocatalyzed reactions, the catalyst first interacts with one of the substrates to form an activated intermediate. This intermediate then reacts with the other substrate, leading to the formation of the product and regeneration of the catalyst, thus closing the catalytic cycle. The structure of these intermediates, which can be, for example, metal complexes or transient species in organocatalysis, dictates the stereochemistry and regioselectivity of the final product.

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating these pathways and the structures of the intermediates and transition states. mdpi.comresearchgate.net These studies can predict the relative energies of different possible intermediates and transition states, thereby identifying the most likely reaction pathway. For example, in the coupling reactions of cyclopropyl (B3062369) ketones, computational analysis has shown that the stability of ketyl radical and cyclopropyl fragmentation intermediates are key factors influencing reactivity. manchester.ac.uk The conjugation effect of an aryl ring, such as the phenyl group in this compound, can stabilize these radical intermediates. manchester.ac.uk

The table below summarizes different types of reaction mechanisms and the nature of their intermediates.

| Reaction Type | Mechanism Type | Intermediate Characteristics |

| Catalytic Cycloaddition | Catalytic Cycle | Formation of activated catalyst-substrate complexes. |

| Pericyclic Reactions | Concerted | Single, cyclic transition state; no discrete intermediate. imperial.ac.uk |

| Stepwise Cycloaddition | Stepwise | Formation of zwitterionic or diradical intermediates. pku.edu.cn |

| Radical Reactions | Stepwise | Involves radical species, stability influenced by substituents. manchester.ac.uk |

Computational Chemistry Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving this compound. mdpi.comresearchgate.net DFT calculations allow for the determination of the electronic energy of a molecular system based on its electron density, providing a balance between computational cost and accuracy. mdpi.com This approach is particularly useful for studying reaction energetics, helping to predict the feasibility and spontaneity of a reaction by calculating thermodynamic quantities such as enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea).

The selectivity of a reaction (chemo-, regio-, and stereoselectivity) can also be rationalized and predicted using DFT. By calculating the activation energies of different possible reaction pathways, the most favorable pathway, which corresponds to the observed product, can be identified. For instance, in cycloaddition reactions, DFT can be used to determine whether a reaction proceeds via a concerted or stepwise mechanism and to predict the stereochemical outcome (e.g., endo/exo selectivity). researchgate.net

DFT calculations are also employed to understand the influence of substituents on reaction outcomes. For this compound, the electronic effects of the cyclopropyl and phenyl groups can be quantitatively assessed. These calculations can reveal how these groups stabilize or destabilize intermediates and transition states, thereby influencing the reaction rate and selectivity.

The following table presents a hypothetical comparison of activation energies calculated by DFT for two competing pathways in a reaction involving a generic cyclopropyl nitrile.

| Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | TS-A | 15.2 | Major Product |

| Pathway B | TS-B | 21.5 | Minor Product |

Note: The values presented are illustrative and not from a specific documented study on this compound.

Computational modeling, particularly with DFT, plays a crucial role in visualizing and understanding the entire catalytic cycle of reactions that produce or involve this compound. researchgate.net A catalytic cycle is a multistep process where a catalyst is consumed in one step and regenerated in a later step. Modeling this cycle involves identifying all the intermediates and transition states connecting them.

The process begins with the optimization of the geometries of the reactants, products, and the catalyst. Subsequently, the structures of all possible intermediates and transition states along the reaction coordinate are located and optimized. This allows for the construction of a detailed energy profile of the entire catalytic cycle.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Explicitly modeling every solvent molecule in a simulation is computationally prohibitive for most systems. Continuum solvent models offer a practical alternative by representing the solvent as a continuous medium with a defined dielectric constant. youtube.com

Polarizable Continuum Models (PCMs) are a widely used class of continuum solvent models in quantum chemistry calculations. youtube.com In a PCM calculation, the solute (e.g., this compound or a related reaction intermediate) is placed in a cavity within the dielectric continuum. The solute's charge distribution polarizes the surrounding continuum, which in turn creates a reaction field that interacts with the solute. This interaction is calculated self-consistently, meaning the process is iterated until the solute's wavefunction and the solvent's reaction field are mutually consistent. youtube.com

The use of continuum solvent models is crucial for obtaining accurate reaction energetics and simulating reaction pathways in solution. Solvation can preferentially stabilize charged or polar species, such as zwitterionic intermediates or polar transition states, thereby altering the energy profile of a reaction compared to the gas phase. youtube.com For example, a reaction that is predicted to be unfavorable in the gas phase might become feasible in a polar solvent due to the stabilization of a polar transition state.

The choice of the cavity shape and the dielectric constant are important parameters in continuum solvent models. Different models use different definitions for the cavity, such as the van der Waals surface or the solvent-accessible surface. The accuracy of the calculated solvation energies can be sensitive to these choices. youtube.com

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for understanding the mechanism of a chemical reaction by providing information about the reaction rate and its dependence on the concentration of reactants, catalysts, and other species. nih.govfiveable.me The rate law, an equation that relates the reaction rate to the concentrations of the reactants, is determined experimentally.

Several methods can be employed for kinetic analysis. For fast reactions, stopped-flow techniques can be used to mix reactants rapidly and monitor the change in concentration of a species over a short timescale, often using spectroscopic methods like UV-Vis or fluorescence. nih.gov For slower reactions, aliquots can be taken from the reaction mixture at different times and analyzed by techniques such as chromatography (GC or HPLC) or NMR spectroscopy.

It is important to note that if the RDS is preceded by a rapid equilibrium, the concentrations of intermediates in the rate law for the RDS must be expressed in terms of the concentrations of the initial reactants. This can lead to more complex rate laws. youtube.com

The following table illustrates how the rate law can be inferred from the rate-determining step.

| Rate-Determining Step | Molecularity | Predicted Rate Law |

| A -> Intermediate | Unimolecular | rate = k[A] |

| A + B -> Intermediate | Bimolecular | rate = k[A][B] |

| 2A -> Intermediate | Bimolecular | rate = k[A]² |

Orbital Symmetry and Pericyclic Considerations in Rearrangements

Pericyclic reactions are a class of reactions that occur through a concerted mechanism involving a cyclic transition state. imperial.ac.uk These reactions are characterized by a reorganization of σ and π bonds within this cyclic array of interacting orbitals. The stereochemical outcome of pericyclic reactions is governed by the principle of conservation of orbital symmetry, famously articulated by Woodward and Hoffmann.

For any potential rearrangement of a molecule like this compound that might proceed through a pericyclic pathway, these principles would be paramount. The feasibility and stereospecificity of such a reaction would depend on the symmetry of the molecular orbitals involved. The reaction can be promoted either thermally or photochemically, and the stereochemical outcome is often different for the two modes of activation. This is because thermal reactions proceed from the highest occupied molecular orbital (HOMO) of the ground electronic state, while photochemical reactions involve the HOMO of the first excited state.

A key concept in understanding pericyclic reactions is the frontier molecular orbital (FMO) theory, which focuses on the interaction between the HOMO of one component and the lowest unoccupied molecular orbital (LUMO) of the other. For a reaction to be favorable, these orbitals must have the appropriate symmetry to allow for constructive overlap.

While specific pericyclic rearrangements involving this compound are not extensively documented in the provided search results, the principles of orbital symmetry would be the primary theoretical framework for analyzing any such potential transformation. For example, if the cyclopropyl group were to undergo a ring-opening reaction in a concerted fashion with another part of the molecule, the stereochemistry of the resulting product would be dictated by whether the ring opens in a conrotatory or disrotatory manner, which in turn is determined by the orbital symmetry rules for the specific type of pericyclic reaction (e.g., electrocyclic reaction). imperial.ac.uk

Applications in Complex Organic Synthesis

2-Cyclopropyl-2-phenylacetonitrile as a Versatile Synthetic Building Block

The utility of this compound as a versatile synthetic building block stems from the distinct reactivity of its constituent functional groups: the cyclopropane (B1198618) ring, the phenyl ring, and the nitrile group. The cyclopropyl (B3062369) group, due to its inherent ring strain, can participate in a variety of ring-opening reactions, acting as a three-carbon synthon. The phenyl group can be functionalized through electrophilic aromatic substitution, and the nitrile group can be transformed into a wide array of other functionalities, including amines, carboxylic acids, and ketones.

A key transformation that underscores the versatility of this compound is its hydrolysis to 2-cyclopropyl-2-phenylacetic acid. This conversion can be achieved under acidic conditions, for instance, by treatment with concentrated hydrochloric acid at elevated temperatures, leading to complete conversion to the corresponding carboxylic acid. This acid derivative serves as a valuable intermediate for the synthesis of more complex molecules.

The nitrile group can also be reduced to a primary amine, yielding 2-cyclopropyl-2-phenylethanamine. This transformation opens up pathways to a variety of biologically active 2-arylcyclopropylamines, which are motifs found in numerous pharmaceutical compounds. The synthesis of such amines often utilizes cyclopropyl nitriles as key precursors.

Furthermore, the carbon atom alpha to both the cyclopropyl and phenyl groups is activated, allowing for potential alkylation or other carbon-carbon bond-forming reactions under appropriate basic conditions, further expanding its synthetic utility.

Table 1: Key Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Significance |

| This compound | Conc. HCl, 110°C, 48h | 2-Cyclopropyl-2-phenylacetic acid | Access to carboxylic acid derivatives |

| This compound | Reducing agents (e.g., LiAlH₄) | 2-Cyclopropyl-2-phenylethanamine | Precursor to bioactive amines |

| This compound | Base, Alkyl halide | α-Alkyl-α-cyclopropylphenylacetonitrile | C-C bond formation |

Construction of Bicyclic and Polycyclic Scaffolds

The strained nature of the cyclopropane ring in this compound makes it a valuable component in the synthesis of bicyclic and polycyclic scaffolds. masterorganicchemistry.com Ring-opening reactions of the cyclopropyl group can be initiated by various reagents, leading to the formation of larger ring systems fused to the phenyl ring. For instance, treatment with electrophiles can induce a ring expansion, generating cyclobutane (B1203170) or cyclopentane (B165970) derivatives.

While direct examples of the use of this compound in the construction of such scaffolds are not extensively documented, the reactivity of donor-acceptor cyclopropanes provides a strong precedent. nih.gov In these systems, the cyclopropane ring is substituted with both an electron-donating and an electron-withdrawing group, facilitating a variety of ring-opening and cycloaddition reactions. The phenyl group in this compound can act as a donor, and the nitrile as an acceptor, suggesting its potential to participate in similar transformations.

For example, intramolecular reactions can be envisioned where a functional group on the phenyl ring reacts with the cyclopropane, leading to the formation of a fused bicyclic system. The general strategies for naming such bicyclic compounds follow established IUPAC nomenclature. youtube.com

Integration into Multi-Step Convergent and Divergent Synthetic Strategies

The distinct and orthogonal reactivity of the functional groups in this compound allows for its effective integration into both convergent and divergent synthetic strategies.

In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together at a late stage. This compound can serve as a key fragment that is prepared and then coupled with another complex intermediate. For example, the corresponding Grignard reagent derived from a halogenated precursor of this compound could be coupled with another fragment, or the nitrile itself could be a target for nucleophilic addition in a convergent approach. The principles of convergent synthesis have been successfully applied in the synthesis of complex natural products like deoxypropionates. nih.gov

In a divergent synthesis , a common intermediate is used to generate a library of structurally diverse compounds. This compound is an ideal starting point for such a strategy. The nitrile group can be transformed into a variety of other functional groups, while the phenyl ring can be derivatized at different positions, and the cyclopropane ring can undergo various ring-opening or rearrangement reactions. This allows for the creation of a multitude of distinct molecular scaffolds from a single, readily accessible starting material.

Design and Synthesis of Advanced Organic Scaffolds for Chemical Research

The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Small, strained rings like cyclopropane are increasingly recognized as "privileged scaffolds" due to their ability to introduce three-dimensionality and unique conformational constraints into molecules, which can lead to improved biological activity and physicochemical properties. tcichemicals.com

This compound represents a valuable starting point for the design and synthesis of advanced organic scaffolds. The combination of the rigid cyclopropyl and phenyl groups creates a defined three-dimensional structure that can be further elaborated. For example, the synthesis of 2-phenylpyran-4-ones, a class of cyclooxygenase-2 inhibitors, demonstrates the utility of phenyl-containing building blocks in generating bioactive scaffolds. nih.gov While not directly employing this compound, this work highlights the importance of the phenyl group in scaffold design.

The introduction of the cyclopropyl group can significantly impact the biological activity of a molecule. Its unique electronic properties can influence binding to biological targets, and its metabolic stability can be advantageous. The synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones from 2-hydroxychalcones showcases how cyclopropane rings can be incorporated into complex scaffolds that are precursors to bioactive compounds. nih.gov This suggests that this compound could be a valuable precursor for similar advanced scaffolds in chemical research.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies

Application of Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For 2-cyclopropyl-2-phenylacetonitrile, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are crucial for confirming its constitution and for assigning its relative and absolute stereochemistry, especially when dealing with diastereomers or enantiomers.

Mechanistic studies also heavily rely on NMR. For example, in the synthesis of cyclopropane (B1198618) derivatives, NMR can be used to monitor the progress of the reaction, identify key intermediates, and determine the stereochemical outcome of the reaction. By analyzing the NMR spectra of the crude reaction mixture at different time points, it is possible to gain insights into the reaction pathway and the factors that control stereoselectivity. While distinguishing between some diastereomers can be challenging due to small differences in chemical shifts and coupling constants, advanced NMR methods can often resolve these ambiguities. thieme-connect.com

Mass Spectrometry for Reaction Monitoring and Product Characterization Beyond Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight of this compound and for characterizing its reaction products.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn allows for the determination of its elemental composition, confirming that the correct atoms are present in the expected ratios. The predicted monoisotopic mass of this compound is 157.08914 Da. uni.lu

Beyond simple identification, mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for reaction monitoring. For instance, in the synthesis of related compounds like 2-cyclohexylidene-2-phenylacetonitrile, GC analysis is used to monitor the disappearance of starting materials and the appearance of the product and any impurities. google.com This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of this compound, providing information about its substructures. The fragmentation pattern can serve as a fingerprint for the molecule and can be used to distinguish it from isomers. Predicted collision cross-section (CCS) values for different adducts of the molecule can also aid in its characterization. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 158.09642 | 131.0 |

| [M+Na]⁺ | 180.07836 | 145.6 |

| [M-H]⁻ | 156.08186 | 139.2 |

| [M+NH₄]⁺ | 175.12296 | 147.1 |

| [M+K]⁺ | 196.05230 | 138.9 |

Table: Predicted mass spectrometry data for this compound adducts. Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute and relative stereochemistry.

For a molecule like this compound, which possesses a stereocenter, obtaining a single crystal suitable for X-ray diffraction would unambiguously establish the spatial arrangement of the cyclopropyl (B3062369), phenyl, and nitrile groups around the chiral carbon. This technique is particularly valuable when NMR spectroscopy is insufficient to definitively assign the stereochemistry of diastereomers. researchgate.net

While a crystal structure for this compound itself is not publicly available, the technique has been successfully applied to closely related cyclopropane derivatives to establish their stereochemistry. researchgate.net In cases where the target compound is difficult to crystallize, a strategy of co-crystallization with a suitable host molecule can be employed. thieme-connect.comnih.gov This involves forming a crystalline inclusion complex where the host molecule provides the crystalline lattice, and the guest molecule (in this case, this compound) is held within the cavities. The resulting co-crystal can then be analyzed by X-ray diffraction to determine the structure of the encapsulated guest.

Infrared and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule and for monitoring their transformations during a chemical reaction.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The nitrile group (C≡N) gives rise to a sharp and intense absorption in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The presence of a phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The cyclopropyl group would show C-H stretching vibrations typically just above 3000 cm⁻¹ and characteristic ring deformation modes at lower wavenumbers.

Raman spectroscopy is particularly useful for detecting non-polar bonds and can provide complementary information to IR spectroscopy. The C≡N stretch in nitriles is also Raman active. researchgate.net In the synthesis of this compound, for instance from phenylacetonitrile (B145931), IR and Raman spectroscopy can be used to follow the disappearance of the benzylic C-H stretching vibrations of the starting material and the appearance of the characteristic cyclopropyl C-H and ring vibrations in the product.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260-2220 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aromatic C=C | Stretch | ~1600-1450 |

| Cyclopropyl C-H | Stretch | ~3100-3000 |

| Aliphatic C-H | Stretch | ~3000-2850 |

Table: Expected characteristic infrared absorption frequencies for this compound.

By utilizing this suite of advanced analytical techniques, a comprehensive understanding of the structure, stereochemistry, and reactivity of this compound can be achieved.

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes for 2-Cyclopropyl-2-phenylacetonitrile and Analogues

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For this compound, future research will likely focus on moving away from traditional, often harsh, reaction conditions towards more sustainable alternatives.

A promising avenue is the exploration of cyanide-free synthetic pathways. rsc.orgaiche.org Traditional syntheses often rely on highly toxic cyanide reagents. rsc.org Emerging research focuses on alternatives like the van Leusen reaction, which utilizes p-tosylmethyl isocyanide (TosMIC) as a cyanide-free source to convert ketones into nitriles. rsc.org The adaptation of such methods to continuous flow processes presents a scalable and safer approach for the industrial production of aryl nitriles. rsc.org

Furthermore, biocatalysis offers a green and highly selective alternative for nitrile synthesis. journals.co.za Enzymes like nitrile hydratases and nitrilases can convert nitriles to amides and carboxylic acids under mild, aqueous conditions, reducing the need for harsh chemical reagents and minimizing waste. journals.co.za The screening of novel microorganisms for efficient nitrile biocatalysts is an active area of investigation. journals.co.za

The synthesis of structural analogs, such as those with variations on the phenyl or cyclopropyl (B3062369) groups, is also a key area of development. google.comgoogle.com Efficient methods for the condensation of different phenylacetonitriles with various ketones will be crucial for expanding the chemical space around this core structure. google.comgoogle.com

Exploration of New Reactivity Modes of the Cyclopropane (B1198618) Ring and Nitrile Group

The unique chemical properties of the cyclopropane ring and the nitrile group in this compound offer a rich playground for exploring novel reactivity. The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures.

Recent studies have utilized the cyclopropane ring as a reporter for radical leaving-group reactivity in nickel-catalyzed cross-coupling reactions. chemrxiv.orgresearchgate.net This strategy allows for the fine-tuning of reaction conditions to favor either ring-opened or ring-closed products, demonstrating the subtle control that can be exerted over the cyclopropane's reactivity. chemrxiv.orgresearchgate.net Theoretical calculations are also being employed to understand the reactivity of the cyclopropane ring in reactions with biological macromolecules like DNA. nih.gov

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids. researchgate.net Research is ongoing to develop new methods for the selective transformation of the nitrile group in the presence of other reactive functionalities. The interaction of the nitrile group with transition metals is another area of interest, with studies showing that the coordination of the nitrile to a metal center can facilitate C-H activation at the α-position, enabling novel cross-coupling reactions. acs.org

Advances in Highly Stereoselective and Enantioselective Methodologies

The creation of chiral molecules with high stereocontrol is a major challenge in organic synthesis. For this compound, which possesses a stereocenter at the α-position, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclopropanes. researchgate.net Chiral catalysts, such as those derived from Cinchona alkaloids, have been successfully employed in the enantioselective cyclopropanation of various substrates. researchgate.net Similarly, transition-metal catalysis with chiral ligands offers another robust approach. For instance, cobalt complexes with chiral ligands have been used to achieve a reversal of enantioselectivity in the synthesis of spiro-cyclopropane-oxindoles. rsc.org

The development of stereodivergent methods, which allow for the selective synthesis of any possible stereoisomer of a molecule, is a particularly exciting frontier. researchgate.net This can be achieved through the careful choice of catalysts and reaction conditions. For example, in the synthesis of 2,4,5-trisubstituted piperidines, different Lewis acids can be used to favor the formation of either cis or trans diastereomers. rsc.org

High-Throughput Experimentation and Automation in Reaction Discovery and Optimization

The discovery and optimization of new chemical reactions can be a time-consuming and labor-intensive process. High-throughput experimentation (HTE) and automation are transforming this landscape by enabling the rapid screening of a large number of reaction conditions in parallel. acs.orgchemrxiv.orgyoutube.com